molecular formula C15H19F3N2O2 B5619737 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5619737
M. Wt: 316.32 g/mol
InChI Key: UNIRFJROLVGXDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirolactam derivatives, such as ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylates, involves one-pot, multi-component reactions catalyzed by Et3N. The efficiency and yield of these reactions are influenced by the choice of catalyst and reaction temperature. Additionally, certain compounds can undergo further transformation into dehydrated products under specific conditions, suggesting a method for modifying spirolactam derivatives including 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol (Jia Li et al., 2014).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular arrangement and intermolecular interactions of related compounds. For example, the crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane reveals the formation of one-dimensional supramolecular chains and two-dimensional networks through hydrogen bonding, which could be analogous to the structural characteristics of 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol (T. Zhu, 2011).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar spirolactam derivatives, which participate in various chemical reactions. For instance, the dienone-phenol rearrangement of 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes and their analogs under hydrolytic cleavage in an acid medium demonstrates the potential reactivity patterns that might be applicable to 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol (V. A. Glushkov et al., 2011).

Physical Properties Analysis

The physical properties of compounds with similar structures, such as solubility, melting points, and crystal formation, are critical for understanding their behavior in various environments. Although specific data on 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is not readily available, studies on analogous compounds provide a basis for predicting its physical characteristics.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential aspects of understanding a compound's utility in broader chemical contexts. The enhanced reactivity of related spirocyclic anhydrides in specific reactions suggests that 9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol may also exhibit unique chemical behaviors conducive to novel applications (A. Rashevskii et al., 2020).

Safety and Hazards

The compound “5-(Trifluoromethyl)pyridin-2-ol” has some safety and hazard information available. It has been classified as an eye irritant, skin irritant, and may cause respiratory irritation .

properties

IUPAC Name

9-[5-(trifluoromethyl)pyridin-2-yl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)11-3-4-13(19-10-11)20-7-5-14(6-8-20)12(21)2-1-9-22-14/h3-4,10,12,21H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIRFJROLVGXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[5-(Trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

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